molecular formula C19H24N2O B1683054 Vincanol CAS No. 19877-89-5

Vincanol

Cat. No.: B1683054
CAS No.: 19877-89-5
M. Wt: 296.4 g/mol
InChI Key: HONLKDDLTAZVQV-QRQLOZEOSA-N
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Description

Vincanol, also known as (-)-Isoeburnamine, is a chemical compound with the molecular formula C19H24N2O. It is a member of the indole alkaloid family, which is derived from the Voacanga plant genus. This compound is known for its neuroprotective properties and its ability to block voltage-gated sodium channels .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vincanol can be synthesized through various methods. One common method involves the catalytic reduction of tabersonine, an alkaloid extracted from Voacanga seeds. The resulting product, vincadiformine, is then oxidized to form vincamine, which can be further processed to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of alkaloids from Voacanga seeds, followed by a series of chemical reactions to convert these alkaloids into this compound. The process often includes catalytic reduction, oxidation, and purification steps to ensure the final product’s purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

Vincanol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: It can be reduced to produce other related compounds.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as vincamine and other related indole alkaloids .

Scientific Research Applications

Vincanol has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other indole alkaloids.

    Biology: Studied for its neuroprotective effects and its ability to block voltage-gated sodium channels.

    Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and other neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

Vincanol exerts its effects primarily by blocking voltage-gated sodium channels. This action inhibits the influx of sodium ions into neurons, which can help prevent neuronal damage and reduce excitotoxicity. The neuroprotective effects of this compound are attributed to its ability to stabilize neuronal membranes and prevent excessive neuronal firing .

Comparison with Similar Compounds

Similar Compounds

    Vincamine: Another indole alkaloid with similar neuroprotective properties.

    Vinpocetine: A synthetic derivative of vincamine, known for its cognitive-enhancing effects.

    Eburnamonine: A related compound with similar chemical structure and pharmacological properties.

Uniqueness of Vincanol

This compound is unique due to its specific mechanism of action as a voltage-gated sodium channel blocker. This property distinguishes it from other similar compounds, making it particularly valuable in research focused on neuroprotection and the treatment of neurological disorders .

Properties

CAS No.

19877-89-5

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

(15S,17R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-ol

InChI

InChI=1S/C19H24N2O/c1-2-19-9-5-10-20-11-8-14-13-6-3-4-7-15(13)21(16(22)12-19)17(14)18(19)20/h3-4,6-7,16,18,22H,2,5,8-12H2,1H3/t16-,18-,19+/m1/s1

InChI Key

HONLKDDLTAZVQV-QRQLOZEOSA-N

SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)O

Isomeric SMILES

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@@H](C2)O

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)O

Appearance

Solid powder

19877-89-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Vincanol;  Vincanolum; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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